molecular formula C12H12ClNO3S B11411849 N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide

Cat. No.: B11411849
M. Wt: 285.75 g/mol
InChI Key: DIBSQRFMCJLFCG-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group and a dioxido-dihydrothiophenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide typically involves the reaction of 4-chloroaniline with a suitable acylating agent, followed by the introduction of the dioxido-dihydrothiophenyl group. Common synthetic routes may include:

    Acylation Reaction: 4-chloroaniline is reacted with acetic anhydride or acetyl chloride to form N-(4-chlorophenyl)acetamide.

    Introduction of Dioxido-Dihydrothiophenyl Group: The acetamide intermediate is then reacted with a thiophene derivative under oxidative conditions to introduce the dioxido-dihydrothiophenyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale acylation and thiophene functionalization reactions, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be further oxidized to introduce additional functional groups.

    Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom in the thiophene ring.

    Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)acetamide: Lacks the dioxido-dihydrothiophenyl group, making it less complex.

    N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide: Similar structure but with a bromine atom instead of chlorine.

    N-(4-chlorophenyl)-N-(2,3-dihydrothiophen-3-yl)acetamide: Lacks the dioxido group on the thiophene ring.

Uniqueness

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide is unique due to the presence of both the chlorophenyl and dioxido-dihydrothiophenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H12ClNO3S

Molecular Weight

285.75 g/mol

IUPAC Name

N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide

InChI

InChI=1S/C12H12ClNO3S/c1-9(15)14(11-4-2-10(13)3-5-11)12-6-7-18(16,17)8-12/h2-7,12H,8H2,1H3

InChI Key

DIBSQRFMCJLFCG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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